Antibacterial Biofilm Inhibition vs. Growth Inhibition: Dual-Activity Profile in Enterococcus faecalis
4-[(4-Bromobenzyl)amino]benzoic acid demonstrates measurable antibacterial activity against Enterococcus faecalis across two distinct endpoints: inhibition of biofilm formation (IC50 = 125,000 nM) [1] and inhibition of microbial growth (IC50 = 3,190 nM) [2]. This dual-activity profile provides a defined baseline for SAR exploration of PABA derivatives against Gram-positive pathogens.
| Evidence Dimension | IC50 for Enterococcus faecalis biofilm inhibition vs. microbial growth inhibition |
|---|---|
| Target Compound Data | Biofilm inhibition IC50 = 125,000 nM; Growth inhibition IC50 = 3,190 nM |
| Comparator Or Baseline | Same compound evaluated in two distinct assay formats |
| Quantified Difference | Growth inhibition is 39.2× more potent than biofilm inhibition (3,190 nM vs. 125,000 nM) |
| Conditions | Biofilm assay: 20 hr incubation, crystal violet staining; Growth assay: 18 hr incubation, 2-fold microtiter broth dilution; strain: E. faecalis CECT 481 |
Why This Matters
This intra-compound comparison reveals that the compound is more effective at inhibiting planktonic growth than biofilm formation, informing experimental design for antibacterial screening campaigns.
- [1] BindingDB. BDBM50497186 (CHEMBL3115980) — IC50 = 125,000 nM; antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation after 20 hrs by crystal violet staining. View Source
- [2] BindingDB. BDBM50498340 (CHEMBL3585717) — IC50 = 3,190 nM; antibacterial activity against Enterococcus faecalis CECT 481 assessed as inhibition of microbial growth incubated for 18 hrs by 2-fold microtiter broth dilution. View Source
